Sertraline was first introduced to the market in the 1990s and has since become one of the most commonly prescribed antidepressants worldwide. It is synthesized from 4-(3,4-dichlorophenyl)-1,2,3,4-tetralone and methylamine through various chemical processes.
Sertraline Hydrochloride falls under the category of tricyclic compounds and is classified as an SSRI. It is also recognized as a pharmaceutical agent used in psychiatric medicine.
The synthesis of (1S,4R) Sertraline Hydrochloride involves several key steps:
The synthesis can yield high purity sertraline hydrochloride (>99%) with optimal conditions involving controlled temperatures and pressures during hydrogenation .
The molecular formula for (1S,4R) Sertraline Hydrochloride is C17H17Cl2N·HCl. The compound features a tetrahydronaphthalene ring system substituted with a dichlorophenyl group and a methylamino group.
The primary reactions involved in the synthesis of sertraline hydrochloride include:
These reactions are typically monitored using techniques such as high-performance liquid chromatography for purity assessment and yield optimization .
(1S,4R) Sertraline Hydrochloride functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft. By blocking the serotonin transporter (SERT), it increases serotonin availability for receptor binding.
This mechanism leads to enhanced serotonergic neurotransmission which is critical for mood regulation. Studies indicate that sertraline has a higher affinity for SERT compared to other neurotransmitter transporters .
Relevant analyses include spectrophotometric methods for quantification in biological samples .
(1S,4R) Sertraline Hydrochloride is widely employed in clinical settings for:
Additionally, it has been investigated for potential applications in other psychiatric conditions due to its serotonergic effects .
(1S,4R)-Sertraline Hydrochloride is a stereoisomer of the antidepressant drug sertraline hydrochloride (cis-(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride). It belongs to the trans-isomer series due to the opposing spatial orientations of its substituents at the two chiral centers (C1 and C4) in the tetralin ring system. The molecular formula is C17H18Cl3N (as hydrochloride), identical to the therapeutic sertraline isomer, but with distinct three-dimensional arrangement [2] [4].
The stereochemical significance arises from sertraline's two chiral centers, which generate four possible stereoisomers:
Table 1: Stereoisomers of Sertraline Hydrochloride
Stereoisomer | Configuration | Spatial Relationship | Pharmacological Activity |
---|---|---|---|
Sertraline (API) | (1S,4S) | cis | Selective Serotonin Reuptake Inhibitor |
Impurity of Interest | (1S,4R) | trans | Inactive at SERT |
Enantiomeric pair | (1R,4R) | cis | Weakly active |
Enantiomeric pair | (1R,4S) | trans | Inactive |
The trans configuration of (1S,4R)-sertraline fundamentally alters its molecular topology, preventing optimal binding to the serotonin transporter (SERT) protein’s chiral binding pocket. X-ray crystallography and computational studies confirm that the trans-isomer cannot adopt the bioactive conformation required for SERT inhibition, unlike the cis-(1S,4S) structure where substituents align complementarily with the target [4] [7].
(1S,4R)-Sertraline arises during synthetic manufacturing as a process-related impurity. Industrial synthesis of sertraline involves catalytic hydrogenation steps that can generate both cis and trans diastereomers. Despite enantioselective optimization, residual trans-isomers persist in final products [2] [6]. Regulatory agencies mandate strict control of this impurity due to its potential pharmacological interference.
Analytical Separation and Quantification:Advanced chiral separation techniques are required to resolve (1S,4R)-sertraline from the active pharmaceutical ingredient (API):
Table 2: Analytical Methods for (1S,4R)-Sertraline Quantification
Method | Conditions | Resolution (Rs) | LOQ | Ref |
---|---|---|---|---|
RP-HPLC | Dimethyl-β-CD column; ACN:MeOH:TEAA pH 4.5 | 1.8 (from API) | 0.15% | [2][8] |
CE with HS-γ-CD | 2% sulfated γ-CD; 25mM phosphate pH 2.5 | >2.5 | 0.10% | [5] |
CD-MEKC | Sodium cholate/β-CD mixture; borate buffer | 3.1 | 0.10% | [6] |
Regulatory Thresholds:International Council for Harmonisation (ICH) guidelines stipulate a permissible limit of ≤0.5% for individual unknown impurities and ≤1.0% for total impurities in pharmaceutical products. The (1S,4R) isomer is typically controlled at ≤0.2% in commercial sertraline formulations [2] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3